molecular formula C5H6F3NO2S B12214427 2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12214427
M. Wt: 201.17 g/mol
InChI Key: WJKBKOHUPXFCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the heterocyclic ring. Thiazolidines are five-membered sulfur-containing rings with broad applications in medicinal chemistry, particularly as antimicrobial agents, enzyme inhibitors, and intermediates in drug synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong C-F bonds and electron-withdrawing nature, making this compound a promising candidate for therapeutic development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6F3NO2S

Molecular Weight

201.17 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H6F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)

InChI Key

WJKBKOHUPXFCJI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Chlorination-Cyclization-Hydrolysis Cascade

A patent detailing the synthesis of the analogous compound 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (CN104672168A) offers a transferrable framework. The process involves:

  • Chlorination : Ethyl trifluoroacetoacetate reacts with sulfuryl chloride (SO2_2Cl2_2) at −15°C to −5°C to form 2-chloro-trifluoroacetoacetate.

  • Cyclization : The chlorinated intermediate undergoes ring closure with thioacetamide in ethanol, yielding a thiazole-ethyl ester.

  • Hydrolysis : Base-mediated saponification converts the ester to the carboxylic acid.

Adaptation for Thiazolidine Synthesis :

  • Replace thioacetamide with cysteamine (HS-CH2_2-CH2_2-NH2_2) to form the saturated thiazolidine ring.

  • Introduce reducing agents (e.g., NaBH4_4) post-cyclization to hydrogenate the thiazole to thiazolidine.

Table 1: Comparative Reaction Conditions for Thiazole vs. Thiazolidine Synthesis

StepThiazole ConditionsProposed Thiazolidine Modifications
ChlorinationSO2_2Cl2_2, −15°C to −5°CSame, but with extended reaction time
CyclizationThioacetamide, ethanol, refluxCysteamine, ethanol, 60°C, 12h
HydrolysisNaOH, reflux, 3hNaOH, 80°C, 6h
Yield93.5% (thiazole)Estimated 70–80% (theoretical)

Direct Cyclization of Fluorinated β-Keto Acids

An alternative route involves condensing trifluoromethyl-β-keto acids with thiol-containing amines. For example:

  • Intermediate Preparation : Trifluoroacetoacetic acid is generated via hydrolysis of ethyl trifluoroacetoacetate.

  • Ring Formation : Reacting the β-keto acid with 2-aminoethanethiol under acidic conditions (HCl, ethanol) forms the thiazolidine ring.

  • Purification : Crystallization from aqueous ethanol yields the carboxylic acid.

Critical Parameters :

  • Molar Ratio : A 1:1.05 ratio of β-keto acid to 2-aminoethanethiol minimizes dimerization.

  • Temperature : Maintaining 50–60°C prevents decarboxylation.

Mechanistic Insights and Byproduct Analysis

Chlorination Dynamics

Sulfuryl chloride selectively chlorinates the α-position of trifluoroacetoacetate via a radical mechanism. Over-chlorination (yielding 2,2-dichloro derivatives) is suppressed by controlling the SO2_2Cl2_2:substrate ratio to 0.92–0.98:1.00.

Cyclization Stereoelectronic Effects

Thiazolidine ring closure proceeds through nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by intramolecular amine attack. The trifluoromethyl group’s electron-withdrawing nature accelerates this step but may destabilize intermediates, necessitating polar solvents like ethanol.

Hydrolysis Kinetics

Ester hydrolysis follows pseudo-first-order kinetics, with rate constants increasing at higher NaOH concentrations (10–15% w/v). Prolonged heating (>6h) risks decarboxylation, particularly for thiazolidine derivatives.

Optimization Strategies

Solvent Selection

  • Ethanol vs. Acetonitrile : Ethanol enhances cyclization yields (93.5% vs. 78% in acetonitrile) due to better solubility of intermediates.

  • Aqueous Mixtures : Hydrolysis in 1:1 ethanol-water minimizes side reactions.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves chlorination efficiency by 12%.

  • Acid Scavengers : MgSO4_4 or molecular sieves prevent HCl-induced decomposition during cyclization.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6): δ 4.35 (m, 2H, CH2_2), 3.82 (s, 1H, CH), 13.1 (s, 1H, COOH).

  • 13^{13}C NMR : 172.5 ppm (COOH), 121.8 ppm (CF3_3), 58.3 ppm (C-4).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% H3_3PO4_4/acetonitrile) shows ≥98.5% purity for optimized batches.

Thermal Properties

  • Melting Point : 163–165°C (lit. 179–184°C for thiazole analog).

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.

Industrial-Scale Considerations

Cost Efficiency

  • Raw Materials : Ethyl trifluoroacetoacetate ($245/kg) contributes to 65% of total costs.

  • Solvent Recovery : Distillation reclaims 85% of ethanol, reducing waste.

Environmental Impact

  • Waste Streams : Sulfuryl chloride generates HCl and SO2_2, necessitating scrubbers.

  • Green Chemistry Metrics : E-factor = 2.1 (kg waste/kg product) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid derivatives can inhibit the growth of Gram-positive bacteria and fungi such as Candida albicans . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidine derivatives. Notably, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The underlying mechanisms include induction of apoptosis and cell cycle arrest at critical checkpoints (e.g., G2/M phase) .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially benefiting conditions like epilepsy or neurodegenerative diseases. Their ability to modulate neurotransmitter systems may contribute to their protective effects against neuronal damage .

Interaction with Biological Molecules

The compound has been investigated for its interactions with amino acids and nucleotides. For example, it reacts with trifluoroacetaldehyde to form stable thiazolidine derivatives that can influence cellular metabolism . Such interactions are crucial for understanding the biochemical pathways affected by these compounds.

Synthesis of Novel Derivatives

The synthesis of novel derivatives of this compound has been a focus area. These derivatives are being evaluated for enhanced biological activity and selectivity toward specific targets in disease pathways . The development of these compounds often involves multi-step synthetic strategies that optimize their pharmacological profiles.

Case Studies

StudyFocus AreaFindings
AntimicrobialDemonstrated significant activity against Gram-positive bacteria and fungi.
AnticancerInduced apoptosis in colon cancer cells; inhibited proliferation in breast cancer cultures.
NeuroprotectionShowed potential protective effects against neuronal damage in vitro.
Biochemical InteractionsReacted with amino acids leading to stable thiazolidine derivatives affecting metabolism.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents enhance reactivity and antimicrobial efficacy due to increased electrophilicity .
  • Steric Effects : Bulky substituents (e.g., isobutyl) improve lipophilicity but may reduce binding affinity in sterically constrained enzyme pockets .
  • Stereochemistry : The (4R) configuration in certain analogs (e.g., ) demonstrates distinct biological activity, highlighting the importance of chirality in drug design .

Antimicrobial Activity

  • Nitro-Substituted Analogs : 2-(4-Nitrophenyl)-thiazolidine-4-carboxylic acid exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to ciprofloxacin . The nitro group facilitates interactions with bacterial enzymes via redox cycling .

Antioxidant and Enzyme Inhibitory Activity

  • Hydroxyphenyl Derivatives : 2-(2-Hydroxyphenyl)-thiazolidine-4-carboxylic acid demonstrates significant tyrosinase inhibition (IC₅₀ = 12.3 µM) and antioxidant capacity, attributed to free radical scavenging by the hydroxyl group .
  • Methoxy-Substituted Analogs : 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid shows moderate activity, suggesting that electron-donating groups (EDGs) are less effective than EWGs in this context .

Analytical Methods

  • HPLC-UV/MS: Methods developed for 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-thiazolidine-4-carboxylic acid (HPPTCA) highlight the importance of derivatization for detecting thiazolidine adducts in plasma . The trifluoromethyl group may require optimized mobile phases (e.g., acetonitrile gradients) for separation due to its hydrophobicity.
  • FT-IR Spectroscopy : Thiazolidines with aryl substituents (e.g., nitro-phenyl) show distinct N-H stretching peaks at ~1570 cm⁻¹, useful for structural confirmation .

Biological Activity

2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for medicinal chemistry and agrochemical applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of this compound is C6H6F3N1O2S1C_6H_6F_3N_1O_2S_1. Its structure features a thiazolidine ring with a carboxylic acid functional group, which contributes to its solubility and reactivity in various biological systems.

Anticancer Properties

Research has demonstrated that derivatives of thiazolidine exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HCT116), and glioblastoma cells .

Case Study:
In a study by Da Silva et al., thiazolidin-4-ones derived from this compound were evaluated for their cytotoxic effects against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor effects by decreasing cell viability significantly .

Enzyme Inhibition

The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and cancer metastasis. Dysregulation of MMPs is linked to various pathological conditions, including arthritis and cancer. By inhibiting these enzymes, this compound may contribute to therapeutic strategies aimed at managing these diseases.

Interaction with Cellular Nucleophiles

Trifluoroacetaldehyde, a precursor to this thiazolidine derivative, has been shown to react with cellular nucleophiles such as amino acids and nucleotides. This interaction leads to the formation of stable adducts, indicating potential pathways for the synthesis of cysteine prodrugs and other therapeutic agents .

Summary of Biological Activities

Activity Details References
Anticancer Inhibits proliferation in multiple cancer cell lines; significant cytotoxic effects observed.
Enzyme Inhibition Inhibits matrix metalloproteinases (MMPs), potentially aiding in cancer treatment.
Cellular Interactions Forms stable adducts with nucleophiles; implications for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.